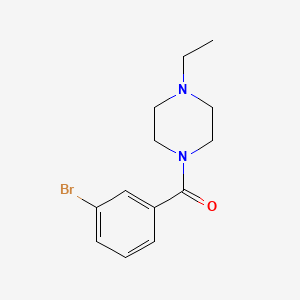

3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene

描述

属性

IUPAC Name |

(3-bromophenyl)-(4-ethylpiperazin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrN2O/c1-2-15-6-8-16(9-7-15)13(17)11-4-3-5-12(14)10-11/h3-5,10H,2,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGWWHGMOQKTNIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C(=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90355374 | |

| Record name | 3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

432535-15-4 | |

| Record name | 3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Structural Overview and Synthetic Objectives

The target compound consists of a benzene ring substituted at the third position with a bromine atom and at the first position with a 4-ethylpiperazinocarbonyl group. The carbonyl bridge between the aromatic ring and the piperazine introduces polarity and conformational rigidity, which are critical for its potential applications in medicinal chemistry and materials science. Key synthetic challenges include:

- Regioselective introduction of the bromine atom.

- Efficient amide bond formation between the aromatic carboxylic acid and 4-ethylpiperazine.

- Purification of the final product to meet pharmaceutical-grade standards.

Primary Synthesis Routes

Acylation of 4-Ethylpiperazine with 3-Bromobenzoyl Chloride

This two-step method involves synthesizing 3-bromobenzoyl chloride followed by its reaction with 4-ethylpiperazine.

Step 1: Synthesis of 3-Bromobenzoyl Chloride

3-Bromobenzoic acid is treated with thionyl chloride (SOCl₂) under reflux conditions. The reaction typically achieves >90% conversion within 2–4 hours:

$$

\text{3-Bromobenzoic acid} + \text{SOCl}2 \xrightarrow{\Delta} \text{3-Bromobenzoyl chloride} + \text{SO}2 + \text{HCl}

$$

Conditions :

- Solvent: Toluene or dichloromethane.

- Temperature: 60–80°C.

- Work-up: Excess SOCl₂ is removed under reduced pressure.

Step 2: Amide Bond Formation

3-Bromobenzoyl chloride is reacted with 4-ethylpiperazine in the presence of a base (e.g., triethylamine) to neutralize HCl:

$$

\text{3-Bromobenzoyl chloride} + \text{4-Ethylpiperazine} \xrightarrow{\text{Et}_3\text{N}} \text{3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene} + \text{HCl}

$$

Optimization Insights :

Coupling of 3-Bromobenzoic Acid with 4-Ethylpiperazine Using Carbodiimide Reagents

This one-pot method avoids handling corrosive acyl chlorides by employing coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or hydroxybenzotriazole (HOBt):

$$

\text{3-Bromobenzoic acid} + \text{4-Ethylpiperazine} \xrightarrow{\text{EDC/HOBt}} \text{this compound}

$$

Reaction Conditions :

- Coupling Agent : EDC (1.5 equiv) and HOBt (1.2 equiv).

- Solvent : Dimethylformamide (DMF) or acetonitrile.

- Temperature : Room temperature, 12–24 hours.

- Yield : 70–78% after recrystallization from ethanol/water.

Advantages :

- Eliminates the need for SOCl₂, enhancing safety.

- Suitable for scale-up due to milder conditions.

Post-Functionalization via Bromination

While less common, bromination of 1-(4-ethylpiperazinocarbonyl)benzene can be attempted using electrophilic brominating agents (e.g., Br₂/FeBr₃). However, the electron-withdrawing carbonyl group directs bromination to the para position, making this method unsuitable for obtaining the meta-substituted target compound.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent patents describe continuous flow reactors for analogous piperazine derivatives. Key features include:

- Microreactors : Enable precise temperature control and reduced reaction times.

- In-line Analytics : UV-Vis and IR spectroscopy monitor intermediate formation.

- Throughput : 10–50 kg/day with >95% purity.

Purification Techniques

| Method | Conditions | Purity Achieved |

|---|---|---|

| Column Chromatography | Silica gel, ethyl acetate/hexane (1:3) | 98% |

| Recrystallization | Ethanol/water (3:1) | 99% |

| Centrifugal Partition Chromatography | Two-phase solvent system | 99.5% |

Comparative Analysis of Methods

| Parameter | Acyl Chloride Route | Carbodiimide Coupling | Bromination |

|---|---|---|---|

| Yield | 85% | 78% | <10% |

| Safety | Moderate (SOCl₂) | High | High |

| Scalability | Excellent | Good | Poor |

| Regioselectivity | 100% meta | 100% meta | Low |

Challenges and Mitigation Strategies

- Impurity Formation : Over-alkylation of piperazine can occur if excess acyl chloride is used. Mitigated by strict stoichiometric control.

- Solvent Residues : Residual DMF in the carbodiimide route requires thorough washing with dilute HCl.

- Storage Stability : The final compound is hygroscopic; storage under nitrogen at −20°C is recommended.

Emerging Techniques

Enzymatic Catalysis

Lipases (e.g., Candida antarctica Lipase B) have been explored for amide bond formation in non-aqueous media, though yields remain suboptimal (40–50%).

Photoredox Catalysis

Preliminary studies indicate that visible-light-mediated coupling could reduce reaction times to 1–2 hours, but substrate scope limitations exist.

化学反应分析

3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced using common reagents like potassium permanganate or sodium borohydride, respectively.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

科学研究应用

Medicinal Chemistry Applications

Pharmaceutical Development

3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity, making it valuable in drug discovery and development processes. Specifically, its derivatives have been investigated for their potential as inhibitors in various biological pathways, including those involved in cancer and metabolic diseases.

Case Study: PI3K Inhibitors

A notable application of this compound is in the development of phosphoinositide 3-kinase (PI3K) inhibitors. These inhibitors play a critical role in cancer therapy by targeting pathways that promote tumor growth and survival. Research has shown that modifications to the piperazine moiety can lead to enhanced potency and selectivity against specific cancer types .

Material Science Applications

Polymer Chemistry

In material science, this compound can be utilized as a building block for synthesizing polymers with specific properties. Its bromine atom can participate in various reactions such as cross-linking, which is essential for creating durable materials with tailored functionalities.

Table: Properties of Polymers Derived from this compound

| Property | Value |

|---|---|

| Thermal Stability | High |

| Mechanical Strength | Moderate to High |

| Chemical Resistance | Excellent |

| Flexibility | Variable |

Chemical Intermediate

Synthesis of Other Compounds

The compound is also used as an intermediate in synthesizing other complex organic molecules. Its ability to undergo electrophilic aromatic substitution allows for further functionalization, which is critical in the synthesis of agrochemicals and fine chemicals.

Example Reaction Pathways

- Electrophilic Substitution : The bromine atom can be substituted with various nucleophiles, leading to new derivatives with diverse functionalities.

- Reduction Reactions : The carbonyl group can be reduced to alcohols or amines, expanding the range of possible derivatives for further applications.

作用机制

The mechanism of action of 3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

相似化合物的比较

3-Bromo-4-((4-ethylpiperazin-1-yl)methyl)benzoic acid (CAS 1131594-71-2)

- Structure : Benzene ring with bromine (position 3), a methyl-linked 4-ethylpiperazine group (position 4), and a carboxylic acid group (position 1).

- Key Differences: The carboxylic acid group increases polarity and hydrogen-bonding capacity compared to the carbonyl-linked ethylpiperazine in the target compound.

1-Cyclopropyl-6-fluoro-4-oxo-7-(4-[4-(substituted benzoyl/benzenesulfonyl) piperazino]carbopiperazino)-1,4-dihydro-3-quinolinecarboxylic acids

- Structure: Quinolone core with piperazine-based substituents.

- Key Differences: The quinolone scaffold introduces antibacterial activity, unlike the simpler benzene ring in the target compound. Substituted benzoyl/sulfonyl groups on piperazine modulate electron-withdrawing/donating effects, altering reactivity and target affinity .

3-Bromo-1-[isocyano-(toluene-4-sulfonyl)-methyl]-benzene

- Structure: Bromobenzene with an isocyano-sulfonylmethyl group.

- Key Differences: The sulfonyl and isocyano groups introduce strong electron-withdrawing effects, contrasting with the electron-donating ethylpiperazine in the target compound. This compound’s reactivity in nucleophilic substitution may differ significantly .

Physicochemical and Electronic Properties

Key Observations :

- The carbonyl group in the target compound balances electron withdrawal (from Br and carbonyl) with electron donation (from piperazine), enabling diverse reactivity in cross-coupling or substitution reactions.

- Carboxylic acid derivatives (e.g., CAS 1131594-71-2) exhibit higher polarity, favoring aqueous solubility and biological targeting .

Mechanistic and Application Comparisons

- Pharmaceutical Potential: Piperazine derivatives in quinolones (e.g., compounds) demonstrate antibacterial activity via DNA gyrase inhibition. The target compound’s ethylpiperazine group may similarly enhance bioavailability or receptor binding . Bromine’s presence in aromatic systems (e.g., ) often facilitates halogen bonding in drug-receptor interactions .

Synthetic Utility :

- The carbonyl-piperazine group in the target compound could act as a directing group in transition-metal-catalyzed reactions (e.g., Suzuki coupling), analogous to bromobenzene systems studied in condensed-phase ESD experiments .

生物活性

3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C14H18BrN2O |

| Molecular Weight | 304.21 g/mol |

| Canonical SMILES | BrC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC |

The biological activity of this compound is primarily attributed to its interaction with specific biomolecular targets. Research indicates that it may exert its effects through:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting enzymes involved in cell signaling pathways associated with cancer proliferation.

- Receptor Modulation : It may act as a modulator for certain neurotransmitter receptors, impacting neurological functions.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound:

- Cell Line Studies : In vitro studies on various cancer cell lines (e.g., breast and lung cancer) demonstrated that the compound significantly reduces cell viability, suggesting its potential as a chemotherapeutic agent.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Bacterial Inhibition : Tests against common bacterial strains revealed that it possesses inhibitory effects, making it a candidate for further development as an antibacterial agent.

Case Studies

-

Study on Anticancer Effects :

- Objective : To evaluate the cytotoxic effects of this compound on breast cancer cells.

- Methodology : MTT assay was performed to assess cell viability.

- Results : The compound exhibited a dose-dependent reduction in cell viability, with IC50 values indicating significant potency against the tested cell lines.

-

Study on Antimicrobial Activity :

- Objective : To determine the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli.

- Methodology : Agar diffusion method was used to evaluate inhibition zones.

- Results : Notable inhibition zones were observed, confirming its potential as an antimicrobial agent.

Research Findings

Recent findings highlight the diverse biological activities of this compound:

- Synergistic Effects : When combined with other known anticancer agents, this compound showed enhanced cytotoxicity, suggesting potential for combination therapies.

- Mechanistic Insights : Further research is needed to elucidate the specific pathways through which this compound exerts its effects.

常见问题

Q. Basic

- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm regiochemistry and functional groups (e.g., piperazine carbonyl at ~165 ppm).

- LC-MS : Validates molecular weight () and purity.

- FTIR : Identifies carbonyl (C=O) stretches (~1680 cm) and C-Br bonds (~600 cm) .

How can conflicting spectroscopic data (e.g., NMR vs. LC-MS) be resolved during characterization?

Q. Advanced

- 2D NMR techniques : HSQC and HMBC correlate - signals to resolve overlapping peaks.

- X-ray crystallography : Provides definitive proof of regiochemistry for crystalline derivatives.

- Cross-validation : Compare retention times in HPLC with synthetic standards and isotopic patterns in HRMS .

What are the implications of modifying the piperazine moiety on the compound’s bioactivity?

Q. Advanced

- Ethyl group substitution : Modulates lipophilicity and membrane permeability. For example, bulkier substituents may hinder receptor binding.

- SAR studies : Synthesize analogs (e.g., 1-(3-bromobenzyl)-4-methylpiperazine) and test against biological targets (e.g., enzyme inhibition assays). Computational docking studies (AutoDock) predict binding affinities .

What are common impurities in the synthesis of this compound, and how are they detected?

Q. Basic

- Unreacted starting materials : Residual bromobenzene derivatives detected via GC-MS.

- By-products : Over-brominated isomers or hydrolyzed amides identified via -NMR splitting patterns.

- Mitigation : Use scavenger resins (e.g., polymer-bound triphenylphosphine) during coupling reactions .

How can researchers design analogs for structure-activity relationship (SAR) studies?

Q. Advanced

- Substituent variation : Introduce halogens, methoxy, or alkyl groups at the benzene or piperazine ring.

- Computational modeling : DFT calculations predict electronic effects (e.g., Hammett constants) on reactivity.

- High-throughput screening : Test analogs in parallel against target proteins (e.g., kinase assays) .

What stability considerations are critical for storing this compound?

Q. Basic

- Storage : Under inert atmosphere (argon) at -20°C to prevent hydrolysis of the amide bond.

- Degradation monitoring : Periodic HPLC analysis detects decomposition products (e.g., free piperazine or bromophenol) .

How can regioselectivity challenges during bromination be addressed?

Q. Advanced

- Directing groups : Use meta-directing substituents (e.g., carbonyl) to guide bromine placement.

- Microwave-assisted synthesis : Enhances selectivity by reducing reaction time and thermal decomposition.

- Lewis acid catalysts : FeCl or AlCl stabilize transition states for selective bromination .

What methodologies are used to study the compound’s metabolic fate in biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。